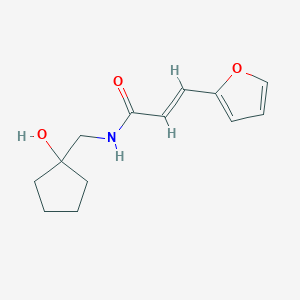
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a trifluoromethyl group, which is known to impart unique chemical properties such as increased lipophilicity and metabolic stability. The piperidinyl group attached to the pyrimidine ring suggests potential biological activity, as piperidine is a common moiety in pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been described in the literature. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5 position were synthesized from 2,4,6-trichloropyrimidine by nucleophilic attack of amines . Another study reported the nucleophilic substitution reactions of 2,2',4-trichloro-4',5-dipyrimidinyl with piperidine, leading to products with one, two, or three piperidino groups . Additionally, a practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was achieved in four telescoped steps from commercially available dichloropyrimidine . These methods provide insights into possible synthetic routes that could be adapted for the synthesis of 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms in the ring, which can participate in hydrogen bonding and other interactions. The trifluoromethyl group is a strong electron-withdrawing group that can influence the electronic distribution in the molecule, potentially affecting its reactivity and interaction with biological targets . The piperidinyl group is a saturated six-membered ring that can adopt different conformations, which may also play a role in the compound's biological activity.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 4-piperazinopyrimidines and the reaction of 2,2',4-trichloro-4',5-dipyrimidinyl with piperidine . The presence of halogen atoms, such as chlorine, in the pyrimidine ring makes it susceptible to substitution reactions with nucleophiles like amines or piperidine. The trifluoromethyl group, while typically considered inert, can influence the reactivity of adjacent functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride would be influenced by its functional groups. The trifluoromethyl group is known to increase the hydrophobicity of molecules, which could affect solubility and membrane permeability . The piperidinyl group could contribute to the basicity of the compound, potentially affecting its solubility in different pH environments. The ionic nature of the dihydrochloride salt form would likely enhance its water solubility, making it more suitable for certain pharmaceutical formulations.
Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Antibacterial Activity
One study highlights the microwave-assisted synthesis of pyrimidine imines and thiazolidinones containing piperidine, demonstrating the compound's relevance in creating structures with potential antibacterial activity. This research illustrates the compound's utility in synthesizing new chemical entities that could serve as leads for developing novel antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Characterization of Antimicrobial Agents
Another study describes the synthesis, characterization, and antimicrobial activity evaluation of substituted tricyclic compounds, underscoring the compound's role in generating new molecules with significant antimicrobial properties. This work contributes to the ongoing search for more effective antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
Practical Synthesis of Key Intermediates for Inhibitors
Research on the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in developing potent deoxycytidine kinase inhibitors, highlights the compound's critical role in medicinal chemistry. This study showcases the synthesis process's efficiency, providing a more economical approach to generating key intermediates for pharmaceutical applications (Zhang et al., 2009).
One-Pot Synthesis and Self-Assembly
The novel and efficient one-pot synthesis of 2-aminopyrimidinones and their self-assembly into structures with potential applications in material science is another interesting application. This research demonstrates the compound's utility in creating materials with unique self-assembling properties, potentially useful in nanotechnology and material engineering (Bararjanian, Balalaie, Rominger, & Barouti, 2010).
Antineoplastic Tyrosine Kinase Inhibitor Metabolism
A study on the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, underscores the compound's relevance in understanding drug metabolism and pharmacokinetics. This research is vital for developing more effective and safer therapeutic agents for cancer treatment (Gong et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-5-7(16-9(14)17-8)6-1-3-15-4-2-6;;/h5-6,15H,1-4H2,(H2,14,16,17);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLWPINSAZWWJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NC(=N2)N)C(F)(F)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(6-Ethyl-5-fluoropyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2524380.png)


![Tert-butyl N-[4-[[2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B2524386.png)
![5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2524387.png)


![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524390.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2524393.png)


![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride](/img/structure/B2524401.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2524403.png)